![molecular formula C19H19ClN2O3 B6577502 1-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 369398-09-4](/img/structure/B6577502.png)
1-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one” belongs to a class of organic compounds known as pyrazolines . Pyrazolines are heterocyclic compounds with a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one double bond . They are known for their wide range of biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazoline ring attached to a phenyl ring at one end and an ethanone group at the other. The phenyl ring is substituted with a chloro group at the 4-position and a dimethoxyphenyl group at the 3-position .Chemical Reactions Analysis
Pyrazolines can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The specific reactions that this compound can undergo would depend on the conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloro and dimethoxyphenyl substituents would likely affect its polarity, solubility, and reactivity .Scientific Research Applications
Material Science and Organic Electronics
F0877-0008 has been investigated for its potential use in material science and organic electronics. Researchers explore its electronic properties, such as energy levels, charge transport, and stability. The compound’s unique structure may contribute to the development of efficient organic semiconductors for flexible displays, solar cells, and transistors .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to exhibit a wide range of biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .
Mode of Action
It’s known that pyrazoline derivatives can interact with various targets and induce changes that lead to their biological effects . For instance, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . Inhibition of AchE can affect normal nerve pulse transmission, leading to behavioral changes and body movement impairment .
Biochemical Pathways
It’s known that pyrazoline derivatives can affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and oxidative stress . This can lead to the formation of unstable molecules like malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .
Result of Action
Similar compounds, such as pyrazoline derivatives, have been reported to exhibit various biological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Future Directions
properties
IUPAC Name |
1-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-12(23)22-17(13-4-7-15(20)8-5-13)11-16(21-22)14-6-9-18(24-2)19(10-14)25-3/h4-10,17H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVMZPTXYNRPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.